molecular formula C6H12O3S3 B11971883 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide CAS No. 6342-28-5

2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide

Katalognummer: B11971883
CAS-Nummer: 6342-28-5
Molekulargewicht: 228.4 g/mol
InChI-Schlüssel: SHCUNNZJVZVTKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide is a unique organosulfur compound with the molecular formula C6H12O3S3 It is characterized by a trithiane ring structure, which includes three sulfur atoms and three carbon atoms, each substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide typically involves the oxidation of 2,4,6-trimethyl-(1,3,5)trithiane. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the trioxide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the trioxide back to the parent trithiane compound.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: 2,4,6-Trimethyl-(1,3,5)trithiane.

    Substitution: Various substituted trithiane derivatives.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide is unique due to the presence of both methyl groups and trioxide functionality, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

6342-28-5

Molekularformel

C6H12O3S3

Molekulargewicht

228.4 g/mol

IUPAC-Name

2,4,6-trimethyl-1,3,5-trithiane 1,3,5-trioxide

InChI

InChI=1S/C6H12O3S3/c1-4-10(7)5(2)12(9)6(3)11(4)8/h4-6H,1-3H3

InChI-Schlüssel

SHCUNNZJVZVTKB-UHFFFAOYSA-N

Kanonische SMILES

CC1S(=O)C(S(=O)C(S1=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.